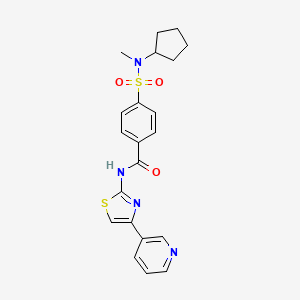![molecular formula C17H17ClN2O2S B2875237 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-85-9](/img/structure/B2875237.png)
2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiophene carboxamide derivative . Thiophene carboxamide derivatives are known to be biologically active compounds and many of them have shown potent antitumor activity . They inhibit mitochondrial complex I, which is a key enzyme in the respiratory chain of mitochondria .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives often involves the use of alkyl chains . In a study, analogs with short alkyl chains were synthesized and their growth inhibitory activities against human cancer cell lines were evaluated . The alkyl chain in the tail part plays an essential role in their activity .Molecular Structure Analysis
The structure of thiophene carboxamide derivatives is characterized by a long hydrocarbon chain, one to three adjacent or non-adjacent 2,5-tetrahydrofuran (THF) moieties at the center of the molecule, and an unsaturated lactone ring moiety at the end of the molecule .科学的研究の応用
Allosteric Enhancement of Adenosine A1 Receptor
Research has shown that compounds similar to 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, specifically those within the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes classes with 3-carboxylates and carboxamides, have been prepared and evaluated as A(1)AR allosteric enhancers. These compounds, notably 7b, have shown more potency and efficacy than PD81,723, indicating their potential in modulating adenosine A1 receptor activity (Nikolakopoulos et al., 2006).
Antitumor Properties
Another area of research involves the exploration of antitumor properties. For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, closely related to the chemical structure of interest, has led to the development of compounds with curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for the compound's involvement in antitumor activity (Stevens et al., 1984).
Antibacterial and Antibiotic Synthesis
The synthesis of new antibiotic and antibacterial drugs from compounds structurally related to this compound has been explored. For instance, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound with a similar structural motif, has been synthesized and shown to exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Structural and Physicochemical Characterization
Structural studies have been conducted on compounds akin to this compound, offering insights into their crystalline structures and physicochemical properties. Such studies help in understanding the interactions and stability of these compounds, contributing to their potential applications in scientific research (Abbasi et al., 2011).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds utilizing thiophene-2-carboxamide derivatives, which are structurally related to the compound of interest. These studies aim to explore the potential pharmaceutical applications of these newly synthesized compounds, including their antibacterial, antifungal, and other biological activities (Altundas et al., 2010).
作用機序
特性
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMPUDYBCHYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875156.png)
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2875158.png)
![N-(3,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2875161.png)
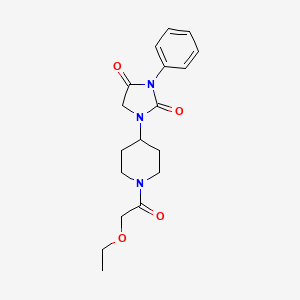


![N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2875165.png)
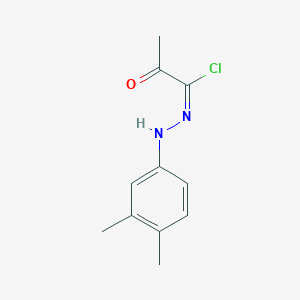
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)
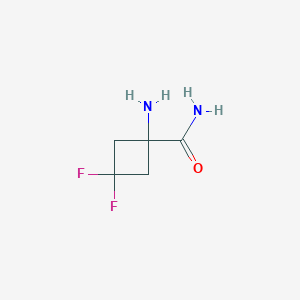
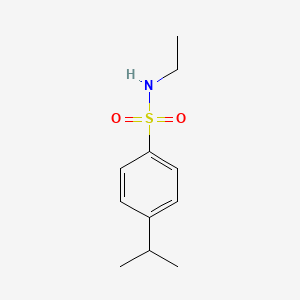
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
